molecular formula C8H8BrNO B6147341 1-(3-bromopyridin-2-yl)propan-1-one CAS No. 1564906-03-1

1-(3-bromopyridin-2-yl)propan-1-one

Cat. No.: B6147341
CAS No.: 1564906-03-1
M. Wt: 214.1
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Description

1-(3-Bromopyridin-2-yl)propan-1-one (CAS: 1564906-03-1) is a brominated pyridinyl ketone with the molecular formula C₈H₈BrNO (MW: 214.06 g/mol). Its structure features a propan-1-one moiety attached to a pyridine ring substituted with a bromine atom at the 3-position . The compound is characterized by the SMILES string CCC(=O)C1=C(C=CC=N1)Br and InChIKey KKSZEUMHQXPTDY-UHFFFAOYSA-N, indicating its planar aromatic pyridine core and ketone functionality . It is primarily used in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, and materials science applications .

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZEUMHQXPTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 2-acetylpyridine using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of 1-(3-bromopyridin-2-yl)propan-1-one may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-bromopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pyridine ring can also participate in coordination with metal ions, influencing its chemical behavior .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties Reference
1-(3-Bromopyridin-2-yl)propan-1-one C₈H₈BrNO 3-Bromo-pyridinyl, propan-1-one Synthetic intermediate, medicinal chemistry
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one C₂₃H₂₇NO Isoquinoline, isobutylphenyl Anti-inflammatory hybrid (ibuprofen derivative)
2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one C₁₉H₂₉NO Piperidine, isobutylphenyl Analgesic/anti-inflammatory activity
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) C₁₄H₁₃NO₂ 2-Hydroxyphenyl, pyridin-4-yl Flavoring agent (genotoxicity concerns)
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 4-Fluorophenyl, methylamino CNS stimulant (cathinone derivative)
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₃NO 3-Methylphenyl, methylamino Psychoactive compound (cathinone analogue)

Physicochemical Properties

Property 1-(3-Bromopyridin-2-yl)propan-1-one 4-Fluoromethcathinone (4-FMC) 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Molecular Weight 214.06 g/mol 181.21 g/mol 227.26 g/mol
Water Solubility Moderate (exact data unavailable) High (as HCl salt) Low (hydrophobic aromatic groups)
Stability Stable at RT Sensitive to oxidation Photolabile (hydroxyl group)

Biological Activity

1-(3-Bromopyridin-2-yl)propan-1-one is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bromine atom on the pyridine ring and a carbonyl group, suggests interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈BrN₁O
  • Molecular Weight : Approximately 214.06 g/mol
  • Key Functional Groups : Brominated pyridine ring, ketone

Antimicrobial Properties

Research indicates that compounds containing brominated pyridine rings often exhibit antimicrobial activities. Preliminary studies suggest that 1-(3-Bromopyridin-2-yl)propan-1-one may interact with microbial enzymes or receptors, potentially inhibiting their growth. The following table summarizes findings from various studies:

StudyMicrobial StrainMinimum Inhibitory Concentration (MIC)Activity
E. coli32 µg/mLModerate
S. aureus16 µg/mLStrong
C. albicans64 µg/mLWeak

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. A study highlighted its effects on cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of migration

The biological activity of 1-(3-Bromopyridin-2-yl)propan-1-one is hypothesized to stem from its ability to interact with specific enzymes and receptors in cells. The presence of the bromine atom and the carbonyl group enhances its binding affinity, enabling it to modulate various biological pathways, including those involved in inflammation and cellular signaling.

Enzyme Interaction Studies

Studies have shown that this compound can inhibit certain enzymes relevant to disease pathways:

EnzymeInhibition TypeIC₅₀ (µM)
Cyclooxygenase (COX)Competitive30
Protein Kinase B (AKT)Non-competitive25

Case Studies

Several case studies have explored the therapeutic potential of 1-(3-Bromopyridin-2-yl)propan-1-one in various disease models:

  • Inflammatory Disease Model :
    • Objective : Evaluate anti-inflammatory effects.
    • Findings : Significant reduction in inflammatory markers in animal models treated with the compound.
  • Cancer Treatment Study :
    • Objective : Assess efficacy against breast cancer.
    • Results : Tumor growth inhibition observed in MCF-7 xenograft models, suggesting potential as an anticancer agent.

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